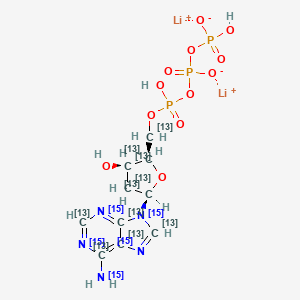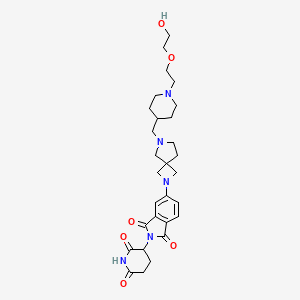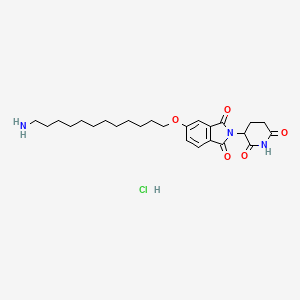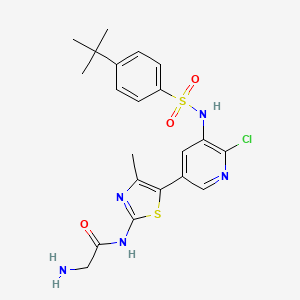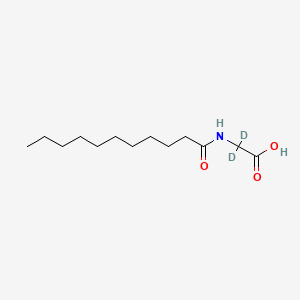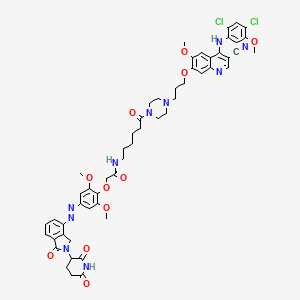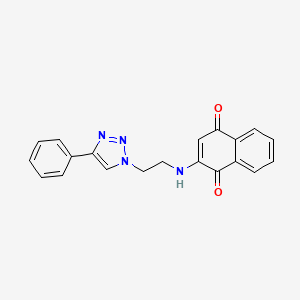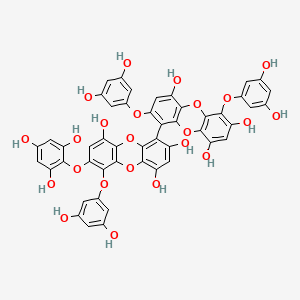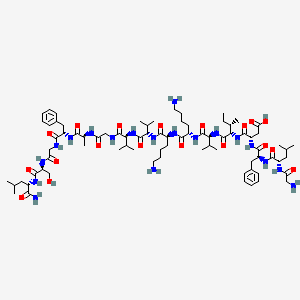
Aurein 2.5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurein 2.5 is an antimicrobial peptide derived from the skin secretions of the Australian green and golden bell frog, Litoria aurea. This peptide, with the sequence GLFDIVKKVVGAFGSL-NH2, exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi . Its ability to disrupt microbial membranes makes it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurein 2.5 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product .
Chemical Reactions Analysis
Types of Reactions: Aurein 2.5 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by:
Membrane Disruption: this compound interacts with microbial membranes, leading to their destabilization and lysis.
Helical Structure Formation: In the presence of lipid membranes, this compound adopts an alpha-helical conformation, which is crucial for its antimicrobial activity.
Common Reagents and Conditions:
Lipid Membranes: this compound interacts with lipid membranes derived from microorganisms.
Buffer Solutions: The peptide is often studied in buffer solutions to mimic physiological conditions.
Major Products Formed: The primary outcome of this compound’s interaction with microbial membranes is the formation of pores or disruptions in the membrane, leading to cell lysis and death .
Scientific Research Applications
Aurein 2.5 has a wide range of scientific research applications, including:
Antimicrobial Research: Its potent activity against bacteria and fungi makes it a valuable tool for studying antimicrobial mechanisms and developing new antibiotics.
Biophysical Studies: this compound is used to investigate peptide-membrane interactions and the structural dynamics of antimicrobial peptides.
Medical Applications: Due to its antimicrobial properties, this compound is being explored as a potential therapeutic agent for treating infections, particularly those caused by drug-resistant microorganisms.
Industrial Applications: The peptide’s ability to disrupt microbial membranes can be harnessed in various industrial processes, such as food preservation and water treatment.
Mechanism of Action
Aurein 2.5 exerts its antimicrobial effects through a membranolytic mechanism. The peptide interacts with the lipid components of microbial membranes, adopting an alpha-helical structure that allows it to insert into the membrane. This interaction leads to the formation of pores or disruptions in the membrane, resulting in cell lysis and death . The peptide’s cationic nature and amphipathic structure are key factors in its ability to target and disrupt microbial membranes .
Comparison with Similar Compounds
Aurein 2.5 is part of a larger family of antimicrobial peptides that share similar structural and functional characteristics. Some of the similar compounds include:
Melittin: A peptide from bee venom that disrupts cell membranes and has potent antimicrobial properties.
Uniqueness of this compound: While this compound shares structural similarities with other antimicrobial peptides, its specific amino acid sequence and membrane interaction dynamics confer unique properties. For example, this compound has been shown to have a distinct spectrum of activity and potency compared to temporin L, despite their similar conformations .
Properties
Molecular Formula |
C79H129N19O19 |
|---|---|
Molecular Weight |
1649.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H129N19O19/c1-14-47(12)66(98-74(112)57(37-62(103)104)94-73(111)56(36-50-27-19-16-20-28-50)93-72(110)54(34-43(4)5)87-59(100)38-82)79(117)97-64(45(8)9)77(115)90-51(29-21-23-31-80)70(108)89-52(30-22-24-32-81)71(109)95-65(46(10)11)78(116)96-63(44(6)7)76(114)85-39-60(101)86-48(13)68(106)92-55(35-49-25-17-15-18-26-49)69(107)84-40-61(102)88-58(41-99)75(113)91-53(67(83)105)33-42(2)3/h15-20,25-28,42-48,51-58,63-66,99H,14,21-24,29-41,80-82H2,1-13H3,(H2,83,105)(H,84,107)(H,85,114)(H,86,101)(H,87,100)(H,88,102)(H,89,108)(H,90,115)(H,91,113)(H,92,106)(H,93,110)(H,94,111)(H,95,109)(H,96,116)(H,97,117)(H,98,112)(H,103,104)/t47-,48-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |
InChI Key |
IWQLCLFYFFHMGQ-XIFPNSEASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
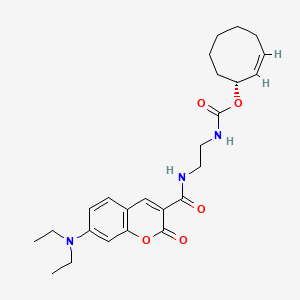
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
